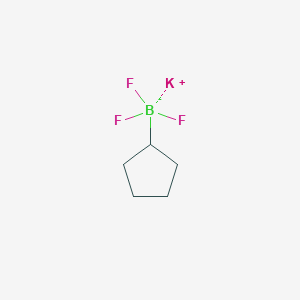
Trifluoroborate de cyclopentyle de potassium
Vue d'ensemble
Description
Potassium cyclopentyltrifluoroborate (KCPTF) is an organofluorine compound and a potassium salt of cyclopentyltrifluoroborate. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and has a wide range of applications in scientific research. KCPTF has been used in the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It is also used in the preparation of aryl fluorides and as an intermediate in the synthesis of organophosphorus compounds.
Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Le trifluoroborate de cyclopentyle de potassium est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une méthode puissante pour former des liaisons carbone-carbone et est particulièrement avantageuse car les sous-produits générés sont des sels inorganiques relativement bénins qui peuvent être éliminés par un lavage aqueux .
Transferts d'alkyles
Les sels de trifluoroborate, y compris le this compound, sont apparus comme des réactifs pratiques et stables pour les transferts d'alkyles difficiles . Ils sont utilisés pour ajouter sélectivement et facilement des groupes alkyles sur des sous-structures moléculaires appropriées .
Réactions d'addition catalysées par le rhodium
Les organotrifluoroborates de potassium, tels que le this compound, ont été utilisés dans les réactions d'addition catalysées par le rhodium . Ces réactions sont utiles pour la synthèse de molécules complexes.
Stabilité dans des conditions difficiles
Le this compound est stable dans des conditions de réaction difficiles . Cela en fait un réactif précieux dans les réactions qui nécessitent des conditions fortes ou des groupes fonctionnels sensibles.
Compatibilité avec divers groupes fonctionnels
Le this compound est compatible avec un large éventail de groupes fonctionnels . Cette compatibilité lui permet d'être utilisé dans diverses réactions chimiques sans interférer avec d'autres groupes fonctionnels présents dans la molécule.
Synthèse de molécules biologiquement significatives
La réaction de Suzuki-Miyaura, qui utilise le this compound, a été utilisée dans la synthèse de divers produits naturels et analogues biologiquement significatifs . Cela souligne son importance dans le domaine de la chimie médicinale et de la découverte de médicaments.
Mécanisme D'action
Target of Action
Potassium cyclopentyltrifluoroborate is a special class of organoboron reagents . The primary targets of Potassium cyclopentyltrifluoroborate are various organic compounds, particularly heteroaryls . These targets play a crucial role in facilitating a range of chemical reactions.
Mode of Action
Potassium cyclopentyltrifluoroborate interacts with its targets through several mechanisms. It is involved in the direct alkylation of heteroaryls . Additionally, it participates in oxidation reactions via Oxone or copper (II) salts and Dess-Martin periodinane . It also takes part in cross-coupling reactions with aryl chlorides and Suzuki cross-coupling .
Biochemical Pathways
Potassium cyclopentyltrifluoroborate affects several biochemical pathways. Its interaction with heteroaryls can lead to the formation of new carbon-carbon bonds . In the presence of Oxone or copper (II) salts, it can facilitate oxidation reactions . Moreover, it can participate in cross-coupling reactions, leading to the formation of new organic compounds .
Pharmacokinetics
As a solid compound with a melting point of over 300°c , it is likely to have low bioavailability
Result of Action
The molecular and cellular effects of Potassium cyclopentyltrifluoroborate’s action are primarily the formation of new organic compounds. Through its various modes of action, it can facilitate the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Potassium cyclopentyltrifluoroborate can be influenced by various environmental factors. For instance, it is known to be moisture- and air-stable , which allows it to be used in a variety of conditions. It is also classified as a corrosive hazardous material , indicating that it must be handled with care to ensure safety and maintain its stability.
Analyse Biochimique
Biochemical Properties
Potassium cyclopentyltrifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of the cyclopentyl group to different substrates. The compound’s interaction with enzymes such as oxidases and transferases is crucial for its function in biochemical pathways. These interactions often involve the formation of transient complexes, where the boron atom in potassium cyclopentyltrifluoroborate coordinates with the active sites of the enzymes, enhancing the reaction’s efficiency .
Cellular Effects
Potassium cyclopentyltrifluoroborate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of kinases and phosphatases, which are key regulators of cell signaling. By modulating these enzymes, potassium cyclopentyltrifluoroborate can alter the phosphorylation status of proteins, thereby influencing gene expression and metabolic pathways. Additionally, the compound’s impact on cellular metabolism includes changes in the flux of metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of potassium cyclopentyltrifluoroborate involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, potassium cyclopentyltrifluoroborate can act as an inhibitor of certain oxidases by binding to their active sites and preventing substrate access. Conversely, it can also activate transferases by stabilizing the transition state of the reaction. These binding interactions are often mediated by the boron atom, which forms coordinate bonds with the enzyme’s active site residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium cyclopentyltrifluoroborate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to its degradation. Over time, this degradation can affect the compound’s efficacy in biochemical reactions, leading to reduced activity and altered cellular effects. Long-term studies have shown that potassium cyclopentyltrifluoroborate can have lasting impacts on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of potassium cyclopentyltrifluoroborate vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced. These toxic effects are often dose-dependent and can be mitigated by adjusting the dosage to optimal levels .
Metabolic Pathways
Potassium cyclopentyltrifluoroborate is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can influence metabolic flux by modulating the activity of key enzymes, such as dehydrogenases and transferases. These interactions can lead to changes in metabolite levels and the overall metabolic profile of the cell. Additionally, potassium cyclopentyltrifluoroborate can affect the balance of redox reactions, contributing to its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, potassium cyclopentyltrifluoroborate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, potassium cyclopentyltrifluoroborate can localize to specific compartments, such as the cytoplasm and organelles, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of potassium cyclopentyltrifluoroborate is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, potassium cyclopentyltrifluoroborate may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Additionally, the compound’s localization to the nucleus can affect gene expression by interacting with transcription factors and other nuclear proteins .
Propriétés
IUPAC Name |
potassium;cyclopentyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSOIJDVXEYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635703 | |
| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040745-70-7 | |
| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclopentyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




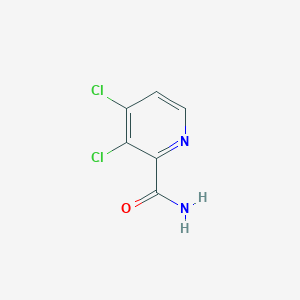
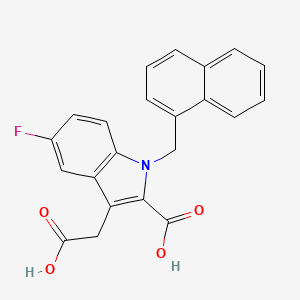
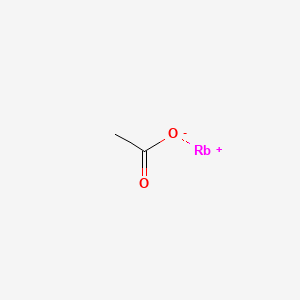

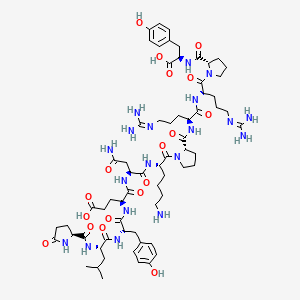
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
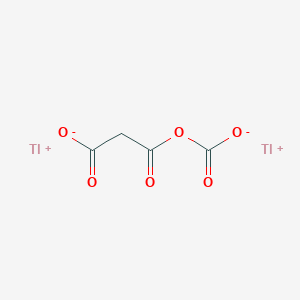
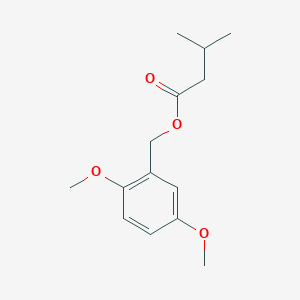
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)

![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
